![molecular formula C26H21BrClN3OS3 B2384213 Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-bencil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-5-bromo-2-tiofeno carboxamida CAS No. 1217035-41-0](/img/structure/B2384213.png)

Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-bencil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-5-bromo-2-tiofeno carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

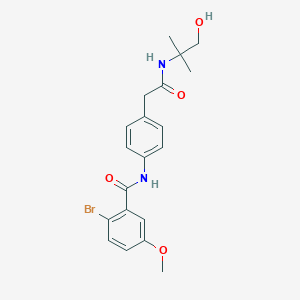

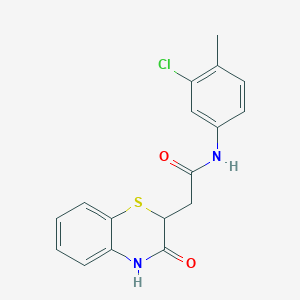

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a bromothiophene-2-carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a complex, multi-ring structure due to the presence of the benzo[d]thiazol-2-yl, tetrahydrothieno[2,3-c]pyridin-2-yl, and bromothiophene-2-carboxamide groups .Aplicaciones Científicas De Investigación

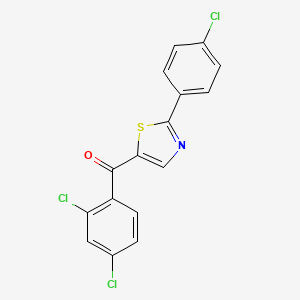

- Los derivados recién sintetizados se compararon con fármacos de referencia estándar, y algunos exhibieron mejor potencia de inhibición contra M. tuberculosis .

- Entre los diferentes derivados, algunos compuestos basados en benzotiazol han demostrado un buen potencial antimicrobiano .

Actividad Antituberculosa

Potencial Antimicrobiano

Inhibición de la Topoisomerasa I

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is related to tuberculosis treatment . Benzothiazole-based compounds have shown significant potency against M. tuberculosis . The target is likely a protein or enzyme involved in the survival and replication of the tuberculosis bacterium.

Mode of Action

The compound interacts with its target by inhibiting its function, thereby preventing the growth and replication of the tuberculosis bacterium

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis. By inhibiting the function of a key protein or enzyme, it disrupts these pathways, leading to the death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives have been associated with good absorption and distribution profiles, moderate metabolism, and effective excretion . These properties suggest that the compound could have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth and replication, leading to the death of the bacterium . This could potentially lead to the resolution of a tuberculosis infection in the host.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-bromothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN3OS3.ClH/c27-22-11-10-20(32-22)24(31)29-26-23(25-28-18-8-4-5-9-19(18)33-25)17-12-13-30(15-21(17)34-26)14-16-6-2-1-3-7-16;/h1-11H,12-15H2,(H,29,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWRBMMTBBPEEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrClN3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)

![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)

![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)